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Compound of Interest

Compound Name: (-)-Menthyloxyacetic acid

Cat. No.: B8057765

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and
synthesis of (-)-Menthyloxyacetic acid, a valuable chiral auxiliary in asymmetric synthesis.
The document presents detailed nuclear magnetic resonance (NMR) and infrared (IR)
spectroscopic data in clearly structured tables, alongside a comprehensive experimental
protocol for its preparation.

Spectroscopic Data

The structural integrity and purity of (-)-Menthyloxyacetic acid are confirmed through rigorous
spectroscopic analysis. The following tables summarize the key 'H NMR, 3C NMR, and IR
data.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum provides detailed information about the proton environments within the
molecule. The chemical shifts () are reported in parts per million (ppm) relative to a reference
standard, and the coupling constants (J), which describe the interactions between neighboring
protons, are given in Hertz (Hz).

Table 1: *H NMR Spectroscopic Data for (-)-Menthyloxyacetic Acid
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment

~10.5 brs - -COOH

4.15 d 16.5 O-CHa-COOH

4.05 d 16.5 O-CHb-COOH

3.25 dt 10.9, 4.3 H-1 (menthyl)

2.20 m - H-8 (menthyl)

2.10 m - H-2a (menthyl)

1.65 m - H-6a, H-5a (menthyl)

1.45 m - H-4 (menthyl)

1.25 m - H-3a (menthyl)

1.05 m - H-2b, H-6b (menthyl)

0.92 d 6.5 CHs-7 (menthyl)

0.90 q 70 CHs-9 or CHs-10
(menthyl)

0.78 q 20 CHsz-10 or CHs-9

(menthyl)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the
solvent and concentration.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum reveals the different carbon environments in the molecule.

Table 2: 13C NMR Spectroscopic Data for (-)-Menthyloxyacetic Acid
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Chemical Shift (8) ppm Assignment
~173.5 C=0 (Carboxylic Acid)
~83.0 C-1 (Menthyl)
~67.0 O-CH2-COOH
~48.0 C-2 (Menthyl)
~40.0 C-6 (Menthyl)
~34.5 C-4 (Menthyl)
~31.5 C-8 (Menthyl)
~25.5 C-5 (Menthyl)
~23.0 C-3 (Menthyl)
~22.0 C-7 (Menthyl)
~21.0 C-9 or C-10 (Menthyl)
~16.0 C-10 or C-9 (Menthyl)

Note: The chemical shifts are approximate and can be influenced by the experimental
conditions.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule through their
characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for (-)-Menthyloxyacetic Acid
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Wavenumber (cm~?) Intensity Assignment

2950-2850 Strong C-H stretch (alkane)
2800-3300 Broad, Strong O-H stretch (carboxylic acid)
~1710 Strong C=0 stretch (carboxylic acid)
~1100 Strong C-O stretch (ether)

Experimental Protocols
Synthesis of (-)-Menthyloxyacetic Acid

A reliable method for the preparation of (-)-Menthyloxyacetic acid is the reaction of (-)-

menthol with chloroacetic acid in the presence of a base. A detailed procedure is provided by

Organic Syntheses, a highly reputable source for experimental methods in organic chemistry.

[1]

Materials:

e (-)-Menthol

e Sodium

e Toluene (dry)

o Chloroacetic acid (dried)

 Hydrochloric acid (20%)

e Benzene

Procedure:

¢ In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux

condenser, a solution of (-)-menthol in dry toluene is prepared.

e Clean sodium is added to the flask, and the mixture is heated to reflux with stirring until all

the sodium has reacted to form sodium menthoxide. This may take several hours.
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e The reaction mixture is cooled, and finely powdered, dry chloroacetic acid is added in
portions.

o Athick precipitate of sodium chloroacetate will form. The mixture is then refluxed with
vigorous stirring for an extended period (e.g., 48 hours). Additional dry toluene may be
required to maintain a stirrable mixture.

 After cooling, the reaction mixture is treated with water to dissolve the sodium salts. The
agueous layer is separated.

e The aqueous extract is carefully acidified with 20% hydrochloric acid. The crude (-)-
Menthyloxyacetic acid separates as an oil.

e The product is extracted with benzene, and the solvent is removed by distillation.

e The crude product is then purified by fractional distillation under reduced pressure.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample is
dissolved in a deuterated solvent, commonly chloroform-d (CDCIs), containing a small amount
of tetramethylsilane (TMS) as an internal standard (0O ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR)
spectrometer. The sample can be analyzed as a thin film between salt plates (e.g., NaCl or
KBr) or as a solution in a suitable solvent (e.g., CCla).

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of (-)-
Menthyloxyacetic acid using the spectroscopic data.
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Spectroscopic Analysis Data Interpretation
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Caption: Workflow for the synthesis and spectroscopic confirmation of (-)-Menthyloxyacetic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Spectroscopic and Synthetic Guide to (-)-
Menthyloxyacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8057765#spectroscopic-data-nmr-ir-for-
menthyloxyacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b8057765?utm_src=pdf-body-img
https://www.benchchem.com/product/b8057765?utm_src=pdf-body
https://www.benchchem.com/product/b8057765?utm_src=pdf-body
https://www.benchchem.com/product/b8057765?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/13C-NMR-peak-assignment-table_tbl2_337861483
https://www.benchchem.com/product/b8057765#spectroscopic-data-nmr-ir-for-menthyloxyacetic-acid
https://www.benchchem.com/product/b8057765#spectroscopic-data-nmr-ir-for-menthyloxyacetic-acid
https://www.benchchem.com/product/b8057765#spectroscopic-data-nmr-ir-for-menthyloxyacetic-acid
https://www.benchchem.com/product/b8057765#spectroscopic-data-nmr-ir-for-menthyloxyacetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8057765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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